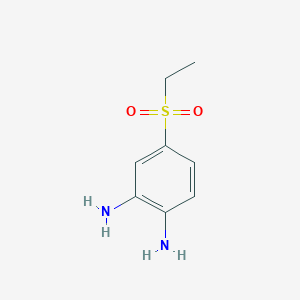

4-(Ethanesulfonyl)benzene-1,2-diamine

Description

Contextualization within Modern Organic Synthesis and Diamine Chemistry Research

In modern organic synthesis, there is a continuous demand for versatile building blocks that can be used to construct complex molecular architectures. Aromatic diamines, such as 4-(Ethanesulfonyl)benzene-1,2-diamine, are crucial intermediates in the synthesis of a wide array of organic compounds. The presence of two adjacent amino groups provides a reactive handle for the construction of heterocyclic systems, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The study of diamine chemistry is rich and varied, with ongoing research into new synthetic methodologies and applications. researchgate.net

Significance of the Benzene-1,2-diamine Scaffold in Chemical Space Exploration

The benzene-1,2-diamine scaffold, also known as o-phenylenediamine (B120857), is of paramount importance in the exploration of chemical space, particularly in medicinal chemistry. This structural motif is a key precursor to a variety of heterocyclic compounds, most notably benzimidazoles. nih.govresearchgate.net The condensation of benzene-1,2-diamines with carboxylic acids or aldehydes is a fundamental method for synthesizing 2-substituted benzimidazoles, a class of compounds renowned for their diverse biological activities. researchgate.netics-ir.org The ability of the benzene-1,2-diamine scaffold to serve as a foundation for "privileged structures" that can interact with multiple biological targets makes it a valuable tool for drug discovery. ics-ir.org Furthermore, this scaffold has been investigated for its potential in developing selective inhibitors for enzymes such as inducible nitric oxide synthase (iNOS). nih.gov

Historical and Current Academic Interest in Ethanesulfonyl-Substituted Aromatic Systems

Aromatic systems substituted with sulfonyl groups have long been a subject of academic and industrial research. The sulfonyl group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring and the reactivity of other functional groups present. This feature is exploited in various chemical transformations and is crucial for the biological activity of many sulfonamide drugs.

Historically, the focus was often on sulfonamides, a class of compounds that includes many antibacterial drugs. More recently, academic interest has expanded to include a wider range of sulfonyl-substituted aromatics. Research has demonstrated that the incorporation of a sulfonyl moiety can lead to compounds with a variety of therapeutic applications, including as inhibitors of enzymes like tankyrases, which are implicated in cancer. nih.govnih.gov The ethanesulfonyl group, in particular, offers a balance of electronic influence and steric bulk that can be fine-tuned for specific applications. Modern synthetic methods have also facilitated the incorporation of sulfonyl groups into complex molecules, including one-pot syntheses using sulfur dioxide surrogates. organic-chemistry.org

Research Trajectory and Unresolved Questions Pertaining to this compound

While the benzene-1,2-diamine scaffold and sulfonyl-substituted aromatics are well-studied, specific research focusing exclusively on this compound is less prevalent in publicly available literature. However, a clear research trajectory can be inferred from studies on analogous compounds. A primary area of investigation would be its use as a precursor for novel benzimidazole (B57391) derivatives. The ethanesulfonyl group at the 4-position would be expected to modulate the properties of the resulting benzimidazoles, potentially leading to new therapeutic agents.

Unresolved questions that present opportunities for future research include:

Detailed Synthetic Optimization: While general methods for the synthesis of substituted benzene-1,2-diamines exist, such as the reduction of the corresponding nitroaniline, specific, high-yield, and scalable synthetic routes to this compound have not been extensively reported. A common approach involves the reduction of a precursor like 1-ethanesulfonyl-2-nitro-4-aminobenzene.

Reactivity Profile: A comprehensive study of the reactivity of this compound in various cyclization reactions beyond benzimidazole formation would be valuable. Its condensation with different dicarbonyl compounds could lead to a diverse range of heterocyclic structures. researchgate.net

Biological Activity Screening: The potential biological activities of this compound and its derivatives remain largely unexplored. Given the known activities of related sulfonyl-containing compounds, screening for anticancer, antimicrobial, and other therapeutic properties would be a logical next step. For instance, its potential as a tankyrase inhibitor, following the precedent of other sulfonyl-containing small molecules, is an intriguing avenue for investigation. nih.govnih.gov

Material Science Applications: The influence of the ethanesulfonyl group on the properties of polymers derived from this diamine has not been investigated. Such polymers could exhibit unique thermal or electronic properties.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 125106-41-4 | biosynth.com |

| Molecular Formula | C₈H₁₂N₂O₂S | biosynth.com |

| Molecular Weight | 200.26 g/mol | biosynth.com |

| SMILES | CCS(=O)(=O)C1=CC(=C(C=C1)N)N | biosynth.com |

Table 2: Comparison of Related Benzene-1,2-diamine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-(Methylsulfonyl)benzene-1,2-diamine | 21731-57-7 | C₇H₁₀N₂O₂S | 186.23 |

| 4-(Phenylthio)benzene-1,2-diamine | 43156-48-5 | C₁₂H₁₂N₂S | 216.30 |

| 4,4'-Sulfonyldibenzene-1,2-diamine | 13224-79-8 | C₁₂H₁₄N₄O₂S | 278.33 |

| Benzene-1,2-diamine | 95-54-5 | C₆H₈N₂ | 108.14 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethylsulfonylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-2-13(11,12)6-3-4-7(9)8(10)5-6/h3-5H,2,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCUHLAJCDQEAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethanesulfonyl Benzene 1,2 Diamine and Analogues

Regioselective Synthesis of 4-(Ethanesulfonyl)benzene-1,2-diamine

Regioselectivity is a critical challenge in the synthesis of polysubstituted benzene (B151609) rings. For a molecule like this compound, precise control over the placement of the three substituents—two amino groups in an ortho relationship and an ethanesulfonyl group para to one of them—is paramount.

Electrochemical Synthetic Protocols and Mechanistic Insights

Electrochemical methods offer a mild, reagent-free, and highly controllable approach to organic synthesis. A regioselective electrochemical protocol has been developed for the synthesis of 4-(sulfonyl)benzene-1,2-diamine derivatives. rsc.org This method involves the anodic oxidation of a 2-aminodiphenylamine analog in a mixed solvent system of water and ethanol. rsc.org

The proposed mechanism, supported by voltammetric data, begins with the electrochemical oxidation of the 2-aminodiphenylamine precursor to generate a reactive o-benzoquinone diimine intermediate. This intermediate then acts as a Michael acceptor. In the presence of a sulfinic acid nucleophile (such as ethanesulfinic acid), a 1,4-conjugate addition occurs with high regioselectivity, leading to the formation of the desired 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivative. rsc.org The reaction proceeds in high yields without the need for hazardous reagents, using a simple carbon rod as the anode. rsc.org

| Parameter | Condition |

|---|---|

| Technique | Controlled-potential or Constant-current electrolysis |

| Anode | Carbon rod |

| Solvent | Water/Ethanol mixture |

| Precursor | 2-Aminodiphenylamine analog |

| Nucleophile | Sulfinic acid (e.g., ethanesulfinic acid) |

| Key Intermediate | o-Benzoquinone diimine |

Precursor Design and Functional Group Interconversions

A common and versatile strategy for synthesizing complex aromatic compounds involves the stepwise introduction and modification of functional groups on a simpler benzene core. The synthesis of this compound can be envisioned through a precursor like 1-amino-4-ethanesulfonyl-2-nitrobenzene, which already contains the correct substitution pattern. The final step is the reduction of the nitro group to a second amino group.

The synthesis of the closely related precursor, 1-amino-4-methylsulfonyl-2-nitroaniline, can be achieved through several routes. A typical approach involves the controlled nitration of an appropriately substituted aniline (B41778). For instance, starting with 4-(methylsulfonyl)aniline, electrophilic nitration would be directed by two competing groups: the strongly activating, ortho,para-directing amino group and the strongly deactivating, meta-directing methylsulfonyl group.

To control the regioselectivity and prevent over-nitration or oxidation, the highly activating amino group is often protected as an acetamide. The resulting N-(4-(methylsulfonyl)phenyl)acetamide would then be nitrated. The acetamido group is less activating than a free amino group but remains a potent ortho,para-director, leading to the desired 2-nitro product. Subsequent hydrolysis of the amide under acidic or basic conditions would yield 1-amino-4-methylsulfonyl-2-nitrobenzene. An alternative route involves the nucleophilic substitution of a suitable precursor, such as 4-chloro-2-nitroaniline, with a sulfur nucleophile like sodium methanethiolate, followed by oxidation to the sulfone.

The reduction of an aromatic nitro group to an amine is one of the most fundamental and widely used transformations in organic synthesis. The conversion of a 2-nitroaniline precursor to the corresponding 1,2-diamine is a classic and effective method. wikipedia.org A variety of reagents and conditions can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule (chemoselectivity) and the desired reaction scale.

Common methods include:

Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. It is often performed under mild conditions and produces water as the only byproduct. A process for producing o-phenylenediamine (B120857) from 4-chloro-2-nitroaniline utilizes catalytic hydrogenation with Raney nickel or palladium to achieve simultaneous reduction and dehalogenation. google.com

Metal-Acid Systems: The Béchamp reduction, using iron filings in acidic media (e.g., acetic acid or dilute HCl), is a long-established, cost-effective, and reliable method for large-scale industrial synthesis. wikipedia.org Other metals like tin (Sn) or zinc (Zn) in hydrochloric acid are also effective. researchgate.net

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as hydrazine, formic acid, or sodium hypophosphite, often in the presence of a catalyst like Pd/C. It avoids the need for pressurized hydrogenation equipment.

Stoichiometric Reductants: Reagents like tin(II) chloride (SnCl₂) in concentrated HCl are highly effective, especially for laboratory-scale synthesis, and are known for their chemoselectivity. researchgate.net Sodium hydrosulfite (Na₂S₂O₄) can also be used for this reduction.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | RT to moderate temp., 1-50 atm H₂ | Clean, high yield, scalable | Requires specialized pressure equipment, catalyst can be expensive |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Reflux in aqueous/alcoholic solution | Inexpensive, reliable, good for large scale | Harsh acidic conditions, stoichiometric metal waste |

| Transfer Hydrogenation | Hydrazine, Formic Acid; Pd/C | Reflux in a suitable solvent | No H₂ gas needed, mild conditions | Reagents can be toxic or corrosive |

| Stannous Chloride | SnCl₂·2H₂O, HCl | RT to moderate heat | Chemoselective, reliable for lab scale | Generates tin-based waste |

| Sodium Hydrosulfite | Na₂S₂O₄ | Aqueous or biphasic system | Mild conditions | Can require a large excess of reagent |

Role of the Ethanesulfonyl Group in Synthetic Accessibility

The ethanesulfonyl (–SO₂Et) group is a key substituent that profoundly influences the synthetic accessibility of the target molecule. Its properties must be considered during the design of any synthetic route.

Electronic Effect: The sulfonyl group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the sulfur atom's positive formal charge. This has two main consequences:

Deactivation of the Aromatic Ring: It significantly reduces the electron density of the benzene ring, making it much less reactive towards electrophilic aromatic substitution (EAS) reactions like nitration, halogenation, or Friedel-Crafts reactions.

Meta-Directing Nature: For any subsequent EAS reactions, the sulfonyl group directs incoming electrophiles to the meta positions. This property can be exploited to control regiochemistry.

Classical and Contemporary Synthetic Routes to 1,2-Diaminobenzenes

The synthesis of the 1,2-diaminobenzene (also known as ortho-phenylenediamine or OPD) core is a well-established field in organic chemistry, with both classical and modern methods available.

The most traditional and widely practiced route is the reduction of o-nitroanilines . wikipedia.org This two-step approach begins with the nitration of an aniline or a protected aniline, followed by the reduction of the nitro group as detailed previously. For example, 2-nitrochlorobenzene can be treated with ammonia to produce 2-nitroaniline, which is then reduced to yield o-phenylenediamine. wikipedia.org This classical approach remains a cornerstone of industrial production due to its reliability and the availability of inexpensive starting materials. google.com

More contemporary methods have focused on improving efficiency, safety, and regiocontrol. These include:

Nucleophilic Aromatic Substitution (SNAr): Routes starting with highly activated aromatic rings, such as 1,2-dihalo-4-nitrobenzene or 2-fluoronitrobenzene derivatives, allow for the sequential displacement of leaving groups (like F⁻ or Cl⁻) by nitrogen nucleophiles (like ammonia or amines) to build the diamine structure.

C-H Amination: Recent advances have focused on the direct formation of C-N bonds from C-H bonds, bypassing the need for pre-functionalized starting materials. One innovative method achieves the regioselective ortho-amination of anilines through a radical-based mechanism. nih.govnih.govacs.org This strategy utilizes a sulfamate-protected aniline, where noncovalent interactions guide an incoming aminating agent to the ortho position with high selectivity. nih.govnih.gov Subsequent removal of the protecting group provides direct access to the o-phenylenediamine core. nih.govacs.org This approach offers a concise pathway to valuable and unsymmetrically substituted diamines. nih.gov

These modern strategies provide powerful alternatives to classical methods, often with improved regiocontrol and functional group tolerance, expanding the toolkit available for the synthesis of complex diamine structures.

Strategies for ortho-Diaminobenzene Formation

A prevalent and traditional method for preparing ortho-phenylenediamines involves the reduction of an ortho-nitroaniline precursor. orgsyn.org This transformation can be accomplished using various reducing agents and conditions.

Catalytic Hydrogenation : The reduction of o-nitroaniline can be performed using catalytic hydrogenation.

Metal-Acid Reduction : A common laboratory-scale method employs tin and hydrochloric acid or zinc powder in ethanol. wikipedia.orgorgsyn.org

Sulfide (B99878) Reduction : Sodium sulfide or sodium hydrosulfite in a basic solution can also be used to reduce the nitro group. orgsyn.orgguidechem.com

For instance, 2-nitroaniline can be generated from the reaction of 2-nitrochlorobenzene with ammonia, and the subsequent reduction of the nitro group yields the target ortho-phenylenediamine. wikipedia.org Purification of the resulting diamine can be achieved by forming the hydrochloride salt or by treating an aqueous solution with sodium dithionite and activated carbon to remove colored impurities. wikipedia.org

| Precursor | Reducing Agent/System | Product | Reference |

| o-Nitroaniline | Tin and Hydrochloric Acid | o-Phenylenediamine | orgsyn.org |

| o-Nitroaniline | Zinc dust and Water/Alkali | o-Phenylenediamine | orgsyn.org |

| o-Nitroaniline | Sodium Hydrosulfite and NaOH | o-Phenylenediamine | orgsyn.org |

| 2-Nitrochlorobenzene | 1. NH3 2. Reduction | o-Phenylenediamine | wikipedia.org |

Asymmetric Synthesis of Chiral 1,2-Diamines

Chiral 1,2-diamines are vital in organic synthesis, serving as chiral auxiliaries, ligands for metal catalysts, and organocatalysts. acs.orgrsc.org The asymmetric synthesis of these compounds has been extensively studied, with several key strategies emerging.

Asymmetric Lithiation-Substitution : This method can produce chiral 1,2-diamines with high optical purity. For example, an imidazolidine derived from N-iso-propylethylenediamine can undergo asymmetric deprotonation using sec-butyllithium and (-)-sparteine, followed by quenching with an electrophile. The resulting substituted imidazolidine can then be hydrolyzed to yield the chiral diamine. acs.org

Ring-Opening of Aziridines : The catalytic aminolysis of meso-aziridines is an efficient desymmetrization strategy to obtain chiral 1,2-diamines. rsc.orgua.es Chiral Lewis acids or Brønsted acids can catalyze the ring-opening of these substrates with nucleophiles like trimethylsilyl azide, leading to azido-amine products that can be converted into the desired diamines. rsc.orgua.es

Palladium and Rhodium Catalysis : A sequential process involving palladium-catalyzed allylic amination followed by rhodium-catalyzed intramolecular aziridination can provide access to optically active, polyfunctionalized diamines. nih.gov This approach starts with the asymmetric synthesis of N-allyl hydroxylamine-O-sulfamates, which then undergo diastereoselective oxidative cyclization to afford aziridine products, precursors to 1,2-diamines. nih.gov

| Strategy | Key Reagents/Catalysts | Product Type | Reference |

| Asymmetric Lithiation | sec-Butyllithium, (-)-sparteine | Chiral substituted ethylenediamines | acs.org |

| Ring-Opening of meso-Aziridines | Yttrium complex with chiral phosphine oxide, TMS-azide | Chiral azido-amines | ua.es |

| Sequential Pd/Rh Catalysis | Pd₂(dba)₃, Chiral Ligand (L1/L2), Rh catalyst | Polyfunctionalized diamines | nih.gov |

Catalyst-Free and Green Chemistry Approaches in Diamine Synthesis

In line with the principles of green chemistry, efforts have been made to develop synthetic routes that minimize waste, avoid hazardous reagents, and reduce energy consumption. bio-conferences.orgresearchgate.net This includes the development of catalyst-free methods for C-N bond formation.

One reported catalyst-free methodology allows for the construction of C-N bonds to form symmetrical and unsymmetrical aryl diamines in high yields (82-98%). researchgate.net The process involves three steps and proceeds through the in-situ formation of closed-ring amidinium ions without the need for purification. This approach is considered a sustainable and economically viable method for what is often a challenging bond formation that typically requires expensive precious metal catalysts. researchgate.net

The use of biocatalysts and reactions in environmentally benign solvents like water are also key aspects of green diamine synthesis. bio-conferences.org For example, Raney Ni has been shown to be a multifaceted catalyst for converting biomass-derived diols into diamines in the presence of ammonia, following a hydrogen-borrowing strategy. nih.gov

Derivatization from Related Sulfonyl Anilines

An alternative synthetic direction involves starting with aniline derivatives and introducing the sulfonyl group, followed by the creation of the ortho-diamine functionality. This is particularly relevant for synthesizing specifically substituted analogues like this compound.

Aminative Rearrangements to ortho-Sulfonyl Anilines

A notable development is the discovery of an aromatic rearrangement of O-(arenesulfonyl)hydroxylamines that directly yields ortho-sulfonyl anilines. nih.gov This method forms a new C-N bond with excellent regiocontrol for the ortho position. The reaction is proposed to proceed through an intermolecular mechanism where attractive non-covalent interactions during the C-N bond-forming step guide the regioselectivity. nih.govresearchgate.net This approach is complementary to classical aniline sulfonation in terms of the regioisomers that can be accessed. nih.gov

Sulfonation Reactions on Aniline Derivatives

The introduction of a sulfonyl group onto an aniline ring is a key transformation. Traditional methods often involve harsh conditions, but modern approaches offer milder alternatives.

Direct Sulfonation : Aniline can undergo direct sulfonation with concentrated sulfuric acid at high temperatures (around 190 °C) to predominantly yield the para-substituted product, sulfanilic acid. chemistrysteps.combyjus.com The amino group initially forms an anilinium hydrogen sulfate, which then rearranges upon heating. byjus.com

Photoredox Catalysis : A mild, visible-light-mediated photoredox-catalyzed reaction has been developed for the sulfonylation of aniline derivatives using sulfinate salts. nih.govrsc.org This method allows for the straightforward generation of sulfonyl radicals from bench-stable sulfinates, which then couple with aniline derivatives. nih.gov Similarly, sulfonyl fluorides can be used as stable and modifiable sulfonylation reagents under visible light conditions. frontiersin.org

Rearrangement of N-Aryl Sulfamates : Inspired by the Tyrer process, a method involving the rearrangement of N-aryl sulfamates to para-sulfonyl anilines has been developed. nih.govchemrxiv.orgresearchgate.net An N(sp²)-sulfamate intermediate is formed, which then undergoes a thermal, intermolecular rearrangement to give the C(sp²)-sulfonated product. nih.govresearchgate.net This one-pot sulfamation and thermal sulfonation reaction has been successfully applied to a range of anilines. nih.gov

| Sulfonylation Method | Reagents | Key Features | Predominant Isomer | Reference |

| Direct Sulfonation | Concentrated H₂SO₄, Heat | Harsh conditions | para | chemistrysteps.combyjus.com |

| Photoredox Catalysis | Sulfinate Salts, Ir photocatalyst, Visible Light | Mild conditions, late-stage functionalization | para | nih.gov |

| Photoredox Catalysis | Sulfonyl Fluorides, Ir photocatalyst, Visible Light | Stable reagents, good modifiability | para | frontiersin.org |

| Sulfamation/Rearrangement | Tributylsulfoammonium betaine (TBSAB), Heat | Mild sulfamation, thermal rearrangement | para | nih.govresearchgate.net |

Synthesis and Exploration of Derivatives and Analogues of 4 Ethanesulfonyl Benzene 1,2 Diamine

N-Substitution Strategies for the Diamine Moiety

The presence of two primary amino groups in 4-(Ethanesulfonyl)benzene-1,2-diamine offers reactive sites for various N-substitution reactions, including alkylation, acylation, and the formation of imine derivatives. These modifications are fundamental in the synthesis of diverse molecular architectures.

Alkylation and Acylation of Amino Groups

The amino groups of this compound can undergo N-alkylation through reactions with alkyl halides or via reductive amination with aldehydes and a reducing agent. These reactions introduce alkyl substituents to one or both nitrogen atoms, modifying the electronic and steric properties of the diamine. For instance, selective mono-N-alkylation can be achieved by carefully controlling the stoichiometry of the reactants.

Acylation of the diamine moiety is readily accomplished using acyl chlorides, anhydrides, or carboxylic acids with a coupling agent. This leads to the formation of amide derivatives. A particularly relevant acylation is sulfonylation, where a sulfonyl chloride is reacted with the diamine to yield a sulfonamide. This reaction is significant as the resulting sulfonamide linkage is a key feature in many biologically active compounds. The reaction of o-phenylenediamines with tosyl chloride, for example, can lead to mono- or di-tosylated products depending on the reaction conditions researchgate.net.

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Alkylation | Alkyl Halide or Aldehyde/Reducing Agent | N-Alkyl-4-(ethanesulfonyl)benzene-1,2-diamine |

| Acylation | Acyl Chloride or Anhydride | N-Acyl-4-(ethanesulfonyl)benzene-1,2-diamine |

| Sulfonylation | Sulfonyl Chloride | N-Sulfonyl-4-(ethanesulfonyl)benzene-1,2-diamine |

Formation of Schiff Bases and Related Imine Derivatives

The condensation of this compound with aldehydes or ketones leads to the formation of Schiff bases, which are compounds containing a C=N double bond (imine). This reaction typically proceeds with the removal of water and can be catalyzed by acids. Depending on the stoichiometry, either one or both of the amino groups can react to form mono- or di-imine derivatives. The synthesis of Schiff bases from o-phenylenediamine (B120857) and various aldehydes is a well-established method egranth.ac.in. These imine derivatives are valuable intermediates for the synthesis of more complex heterocyclic systems.

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product Type |

|---|---|---|

| This compound | Benzaldehyde | N-(phenylmethylidene)-4-(ethanesulfonyl)benzene-1,2-diamine |

| This compound | Acetone | N-(propan-2-ylidene)-4-(ethanesulfonyl)benzene-1,2-diamine |

Cyclization Products and Condensed Ring Systems

The ortho-disposed amino groups of this compound make it an excellent precursor for the synthesis of various fused heterocyclic ring systems through cyclization reactions.

Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives

Pyrrolo[1,2-a]quinoxalines are a class of nitrogen-containing heterocyclic compounds with a range of biological activities. One synthetic approach to this scaffold involves the reaction of an o-phenylenediamine with a suitable three-carbon synthon. For example, a one-pot, catalyst-free synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives has been reported from benzene-1,2-diamine, acetylenedicarboxylates, and ethyl bromopyruvate beilstein-journals.org. The presence of the electron-withdrawing ethanesulfonyl group on the benzene (B151609) ring of this compound is expected to influence the reactivity and potentially the yield of such cyclization reactions.

Formation of 1,3-Oxazepine-4,7-dione Compounds

The synthesis of 1,3-oxazepine-4,7-dione derivatives can be achieved through a [2+5] cycloaddition reaction between a Schiff base and an anhydride, such as maleic or phthalic anhydride orientjchem.orguokerbala.edu.iq. Starting from this compound, a Schiff base intermediate can be formed by condensation with an aldehyde. This intermediate can then undergo cycloaddition with an anhydride to yield the corresponding 1,3-oxazepine-4,7-dione derivative. This two-step sequence provides a versatile route to these seven-membered heterocyclic compounds.

Benzimidazole (B57391) Derivatives and Their Formation Pathways

The most common application of o-phenylenediamines in heterocyclic synthesis is the formation of benzimidazoles. The reaction of this compound with various carbonyl compounds, such as aldehydes, carboxylic acids, or their derivatives, leads to the formation of 6-(ethanesulfonyl)-1H-benzimidazole derivatives. The condensation with aldehydes is a widely used method and can be promoted by various catalysts organic-chemistry.orgsemanticscholar.org. For instance, a one-pot condensation of o-phenylenediamines with aryl aldehydes in the presence of hydrogen peroxide and hydrochloric acid provides an efficient route to 2-substituted benzimidazoles organic-chemistry.org. The synthesis of benzimidazole-sulfonyl derivatives is of particular interest due to their potential biological activities nih.gov.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Aromatic Aldehyde | 2-Aryl-6-(ethanesulfonyl)-1H-benzimidazole | Acid or Oxidative Conditions |

| This compound | Carboxylic Acid | 2-Alkyl/Aryl-6-(ethanesulfonyl)-1H-benzimidazole | High Temperature/Acid Catalyst |

Exploration of Structure-Reactivity Relationships in Analogues

The reactivity of analogues of this compound is intricately linked to their molecular structure. The electronic and steric properties of substituents on the aromatic ring and the amine groups dictate the molecule's behavior in chemical reactions. Understanding these structure-reactivity relationships is crucial for designing synthetic routes and tailoring the properties of resulting derivatives.

The introduction of different functional groups onto the benzene-1,2-diamine scaffold significantly influences the outcomes of subsequent reactions. The nature of these substituents—whether they are electron-donating or electron-withdrawing—alters the electron density of the aromatic ring and the nucleophilicity of the amine groups. This, in turn, affects reaction rates, yields, and even the reaction pathway itself.

For instance, the efficacy of related diamine compounds in certain biological interactions has been shown to follow the order of dicarboxamides < diamines < disulfonamides. Furthermore, the presence of N-methylated groups and terminal benzene rings with methyl or chloro substituents can enhance potency, highlighting the subtle yet significant role of peripheral functional groups.

Quantitative structure-reactivity relationship (QSRR) studies provide a more detailed understanding by correlating molecular descriptors with chemical reactivity. Quantum chemical calculations are employed to determine various constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. These descriptors, such as dipole moment, molecular orbital energies (HOMO and LUMO), and charge distribution, can be used to build predictive models for reaction yields. By analyzing these parameters, chemists can forecast how a particular substituent will affect the reactivity of an analogue before undertaking experimental synthesis.

Table 1: Effect of Substituent Type on the Reactivity of Benzene-1,2-diamine Analogues

| Substituent Type | Position | General Effect on Reactivity | Influence on Reaction Outcome |

|---|---|---|---|

| Electron-Donating Groups (EDG) (e.g., -CH₃, -OCH₃) | Aromatic Ring | Increases electron density on the ring and nucleophilicity of the NH₂ groups. | Accelerates reactions with electrophiles; may influence regioselectivity. |

| Electron-Withdrawing Groups (EWG) (e.g., -NO₂, -Cl) | Aromatic Ring | Decreases electron density on the ring and nucleophilicity of the NH₂ groups. | Slows reactions with electrophiles; can make protons on the ring more acidic. |

| Alkyl Groups (e.g., -CH₃) | On Nitrogen (N-alkylation) | Increases the basicity of the amine; introduces steric hindrance. | Can alter the rate and mechanism of condensation or substitution reactions. |

| Acyl/Sulfonyl Groups (e.g., -COCH₃, -SO₂R) | On Nitrogen (N-acylation/sulfonation) | Significantly decreases the nucleophilicity and basicity of the amine. | Protects the amine group; can direct further substitution to other positions. |

This table is generated based on established principles of organic chemistry and is for illustrative purposes.

The synthesis of molecules where a sulfonyl group bridges two benzene-1,2-diamine units, such as 4,4'-sulfonylbis(benzene-1,2-diamine) (also known as bis(3,4-diaminophenyl) sulfone), is a multi-step process that requires careful control of reaction conditions. A common and effective strategy involves a three-step sequence starting from more readily available precursors. google.comchemicalbook.com

A general synthetic pathway is as follows:

Condensation: The synthesis often begins with the condensation of 4-chloronitrobenzene with sodium sulfide (B99878). This reaction forms a thioether intermediate, 4,4'-dinitrodiphenyl sulfide. chemicalbook.com

Oxidation: The sulfur atom in the thioether intermediate is then oxidized to a sulfone. This transformation is typically achieved using a strong oxidizing agent, such as hydrogen peroxide in combination with a catalyst like sodium tungstate, or potassium dichromate in sulfuric acid. google.comchemicalbook.comepo.org This step yields 4,4'-dinitrodiphenyl sulfone.

Reduction: The final step is the reduction of the two nitro groups to amino groups. This can be accomplished through various methods, including catalytic hydrogenation using a palladium on charcoal catalyst or chemical reduction with reagents like tin(II) chloride in hydrochloric acid. google.comchemicalbook.com This reduction furnishes the target molecule, 4,4'-sulfonylbis(benzene-1,2-diamine).

An alternative route involves starting with 4-acetamidobenzenesulfonic acid and reacting it with 4-chloronitrobenzene. Subsequent reduction of the nitro group and hydrolysis of the amide group yields the final product. chemicalbook.com These synthetic strategies allow for the construction of the core sulfonylbis(diamine) structure, which can be a key intermediate for polymers and other complex molecules. showa-america.com

Stereochemical Aspects in Derivative Synthesis

While this compound itself is an achiral molecule, the synthesis of its derivatives can readily introduce one or more stereocenters. Controlling the stereochemistry of these newly formed centers is a critical aspect of modern organic synthesis, particularly for applications in catalysis and pharmaceuticals where a specific stereoisomer is often required. sigmaaldrich.comnih.gov

The asymmetric synthesis of 1,2-diamine derivatives is an active area of research, with several established strategies. rsc.orgua.es These methods often rely on the use of chiral catalysts or auxiliaries to induce stereoselectivity.

Catalytic Asymmetric Methods:

Metal-Catalyzed Reactions: Transition metals, particularly copper and palladium, are frequently used in the enantioselective synthesis of diamines. rsc.orgnih.govacs.org For example, copper-catalyzed hydroamination or reductive coupling reactions can produce chiral 1,2-diamine derivatives with high levels of regio- and enantioselectivity. nih.govacs.org The choice of the chiral ligand bound to the metal center is paramount in determining the stereochemical outcome.

Organocatalysis: Chiral organocatalysts, which are small organic molecules, can also be used to synthesize chiral diamines. These catalysts often work by forming chiral intermediates that direct the approach of the reactants. rsc.org

A key strategy involves the ring-opening of meso-aziridines with amines or other nucleophiles, catalyzed by a chiral Lewis acid complex. rsc.orgua.es This desymmetrization approach can provide access to enantioenriched 1,2-diamines that are differentially protected, allowing for further selective functionalization. rsc.orgua.es The reaction conditions, including the catalyst, solvent, and temperature, must be carefully optimized to achieve high yields and stereoselectivity.

Table 2: Examples of Strategies for Asymmetric Synthesis of 1,2-Diamine Derivatives

| Method | Catalyst/Reagent | Key Feature | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Hydroamination | Copper catalyst with chiral ligand | Regio- and enantioselective addition to allylic pivalamides. | High enantioselectivity. | nih.gov |

| Reductive Coupling | Copper catalyst with chiral allenamide | Diastereoselective coupling of imines and allenamides. | Access to single stereoisomers in high yields. | nih.govacs.org |

| Aziridine Ring-Opening | Chiral Lewis acid (e.g., Yttrium or Magnesium complexes) | Desymmetrization of meso-aziridines with nucleophiles. | High yields and enantioselectivities (up to 95% ee). | rsc.orgua.es |

This table summarizes findings from various sources on the asymmetric synthesis of 1,2-diamines and is for illustrative purposes.

Advanced Spectroscopic and Analytical Research Techniques for Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for the unambiguous determination of the molecular structure of 4-(Ethanesulfonyl)benzene-1,2-diamine in solution. numberanalytics.com By analyzing one-dimensional (1D) and two-dimensional (2D) spectra, the precise arrangement and electronic environment of each atom can be established.

The ¹H and ¹³C NMR spectra provide foundational information about the number and type of hydrogen and carbon atoms in the molecule. The chemical shifts are influenced by the electron-donating amino groups (-NH₂) and the strong electron-withdrawing ethanesulfonyl group (-SO₂CH₂CH₃).

In the ¹H NMR spectrum, the aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. The substitution pattern (1,2,4-trisubstituted) would lead to a characteristic splitting pattern. The protons of the ethyl group would appear as a quartet and a triplet in the aliphatic region. The two amine groups (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum would display eight unique signals: six for the aromatic carbons and two for the ethyl group carbons. The carbon atom directly attached to the sulfone group (C4) would be significantly downfield due to the strong deshielding effect of the sulfone. Conversely, the carbons attached to the amine groups (C1 and C2) would be shifted upfield. acs.org

Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| Aromatic H | ~6.7-7.5 | m | Aromatic C | ~115-150 |

| -NH₂ | ~3.5-5.0 | br s | C-SO₂ | ~135-145 |

| -SO₂CH₂CH₃ | ~3.1-3.3 | q | C-NH₂ | ~130-150 |

| -SO₂CH₂CH₃ | ~1.2-1.4 | t | -SO₂CH₂CH₃ | ~50-60 |

| -SO₂CH₂CH₃ | ~7-10 |

To confirm the assignments made from 1D NMR and to establish the full connectivity of the molecule, 2D NMR experiments are indispensable. numberanalytics.comnumberanalytics.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group. It would also show correlations between adjacent protons on the aromatic ring, helping to confirm their relative positions. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link each aromatic proton signal to its corresponding carbon signal and do the same for the aliphatic protons of the ethyl group. ipb.ptpnas.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) connectivity. It would show correlations from the methylene protons of the ethylsulfonyl group to the C4 carbon of the benzene ring, confirming the attachment point of the sulfone group. Correlations between the amine protons and adjacent aromatic carbons would further solidify the structural assignment. ipb.pt

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the exact molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns.

The molecular formula of the compound is C₈H₁₂N₂O₂S, which corresponds to a monoisotopic mass of approximately 200.06 Da. High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high precision.

The fragmentation pattern in an electron ionization (EI) or electrospray ionization (ESI-MS/MS) experiment would be dictated by the functional groups present. Expected fragmentation pathways include:

Loss of an ethyl radical (•CH₂CH₃, 29 Da).

Loss of ethene (C₂H₄, 28 Da) via a McLafferty-type rearrangement.

Cleavage of the C-S bond, leading to fragments corresponding to the benzene-1,2-diamine radical cation and the ethanesulfonyl radical.

Loss of sulfur dioxide (SO₂, 64 Da) from fragments containing the sulfone group.

Predicted Key Fragments in the Mass Spectrum

| Predicted m/z | Possible Fragment Identity |

|---|---|

| 200 | [M]⁺, Molecular Ion |

| 171 | [M - C₂H₅]⁺ |

| 121 | [M - SO₂CH₂CH₃]⁺ |

| 108 | [C₆H₄(NH₂)₂]⁺, Diaminobenzene cation |

Mass spectrometry is an ideal tool for real-time reaction monitoring due to its high sensitivity and speed. nih.gov The synthesis of this compound, which typically involves the reduction of a corresponding dinitro or nitro-amino precursor, can be effectively monitored. By sampling the reaction mixture over time, one can track the disappearance of the starting material's molecular ion peak and the simultaneous appearance of the product's peak at m/z 200. waters.com This allows for precise determination of reaction completion and can provide insights into the formation of intermediates or by-products, aiding in reaction optimization and mechanistic elucidation. purdue.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of this compound would be characterized by several key absorption bands:

N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) groups.

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

S=O Stretching: The sulfone group is characterized by two strong, sharp absorption bands: an asymmetric stretch around 1350-1300 cm⁻¹ and a symmetric stretch around 1160-1120 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane (OOP) C-H bending vibrations in the 750-900 cm⁻¹ region are highly characteristic of the benzene ring's substitution pattern. For a 1,2,4-trisubstituted ring, a strong band is expected around 800-860 cm⁻¹. spectroscopyonline.com

Characteristic IR/Raman Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | -NH₂ | 3300 - 3500 |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |

| Aliphatic C-H Stretch | -CH₂CH₃ | 2850 - 2980 |

| S=O Asymmetric Stretch | -SO₂- | 1300 - 1350 |

| S=O Symmetric Stretch | -SO₂- | 1120 - 1160 |

| Aromatic C-H OOP Bend | 1,2,4-Trisubstituted Ring | 800 - 860 |

A combined analysis of both IR and Raman spectra can provide a more complete vibrational picture, as some modes that are weak in IR may be strong in Raman, and vice versa, due to selection rules. youtube.com

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography provides definitive proof of structure by mapping the electron density of a single crystal, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state.

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as other benzene-1,2-diamine derivatives, allows for an educated prediction of its solid-state characteristics. researchgate.netnih.gov The molecule possesses both hydrogen bond donors (the two -NH₂ groups) and hydrogen bond acceptors (the two sulfone oxygen atoms). This combination is expected to result in an extensive network of intermolecular hydrogen bonds (N-H···O). These interactions would likely link the molecules into sheets or a more complex three-dimensional architecture, leading to a high-melting, crystalline solid. The crystal packing would aim to maximize these favorable hydrogen bonding interactions while accommodating the steric bulk of the ethylsulfonyl group and the aromatic rings.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Product Isolation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for assessing the purity and isolating reaction products of this compound. The choice between HPLC and GC depends on the compound's volatility and thermal stability. Given the structure of this compound, with its polar amino and sulfonyl groups, HPLC is generally the more suitable method for its analysis and purification.

High-Performance Liquid Chromatography (HPLC): Reverse-Phase HPLC (RP-HPLC) is the most common mode used for analyzing polar aromatic compounds. In this technique, the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase (like C8 or C18) and its partitioning with a polar mobile phase. A UV detector is typically employed for detection, as the benzene ring possesses a strong chromophore. The method allows for the separation of the main compound from starting materials, by-products, and other impurities, enabling precise quantification of purity. For instance, in the analysis of a structurally similar compound, 4-amino benzene sulphonamide, an RP-HPLC method utilizing a C8 column with a gradient mobile phase and UV detection at 265 nm proved effective.

Gas Chromatography (GC): GC is effective for analyzing volatile and thermally stable compounds. While direct analysis of this compound by GC might be challenging due to its relatively low volatility and the potential for thermal degradation, it can be a valuable tool for detecting volatile organic impurities or residual solvents from the synthesis process. A GC method can be developed to quantify solvents such as ethanol, acetone, or toluene, which are common in organic synthesis.

The isolation of this compound from a crude reaction mixture can be achieved using preparative HPLC, which uses the same principles as analytical HPLC but with larger columns and higher flow rates to handle larger sample quantities.

Table 1: Representative HPLC Conditions for Analysis of a Related Benzene Sulphonamide Analog

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) with UV-Visible or Photo-Diode Array (PDA) Detector | |

| Column | YMC-Triart C8 (250×4.6 mm, 5µm) | |

| Mobile Phase | Gradient Elution Program | |

| Flow Rate | 1.0 mL/min | |

| Detection Wavelength | 265 nm | |

| Column Temperature | 25 °C | |

| Injection Volume | 5 µL | |

| Retention Time of Analog | Approximately 8.4 min |

The development and validation of an analytical method are critical to ensure that it is reliable, accurate, and reproducible for its intended purpose, such as the quantitative determination of impurities. The process for an analogue of this compound, like 4-amino benzene sulphonamide, provides a clear framework for this procedure.

Method Development: The primary goal is to achieve good resolution between the main compound and any potential impurities with a reasonable run time. This involves optimizing several parameters:

Column Selection: Different stationary phases (e.g., C8, C18) are tested to find the one providing the best selectivity.

Mobile Phase Composition: The ratio of aqueous buffer to organic solvent (like acetonitrile (B52724) or methanol) is adjusted. A gradient elution, where the mobile phase composition changes over time, is often necessary to separate compounds with a wide range of polarities.

Detection Wavelength: The wavelength is selected based on the UV spectrum of the analyte to ensure maximum sensitivity. For the benzene sulphonamide analogue, 265 nm was chosen.

Method Validation: Once developed, the method undergoes rigorous validation according to ICH (International Council for Harmonisation) guidelines. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing no interference from blanks or known impurities at the analyte's retention time.

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. For the sulphonamide analogue, linearity was established from the Limit of Quantitation (LOQ) up to 200% of the target concentration, achieving a correlation coefficient (r²) of 0.999.

Accuracy: The closeness of the test results to the true value. It is typically assessed by performing recovery studies, where a known amount of impurity is spiked into the sample. For the analogue, recoveries were within the acceptable range of 85% to 115%.

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels, including repeatability and intermediate precision.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature), providing an indication of its reliability during normal usage.

Table 2: Summary of Method Validation Parameters for a Benzene Sulphonamide Analog

| Validation Parameter | Purpose | Typical Acceptance Criterion | Reference |

|---|---|---|---|

| Specificity | To ensure the signal is from the analyte only. | No interference at the analyte's retention time. | |

| Linearity | To confirm a proportional relationship between signal and concentration. | Correlation Coefficient (r²) ≥ 0.999 | |

| Accuracy | To determine how close the measured value is to the true value. | Recovery within 85-115% | |

| Precision | To assess the scatter of data from replicate measurements. | Relative Standard Deviation (RSD) within specified limits. | |

| Robustness | To evaluate the method's reliability with minor parameter changes. | System suitability parameters remain within limits. |

UV-Vis Spectroscopy for Electronic Transitions and Interaction Studies

UV-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectroscopy provides insight into the electronic structure of the π-system of the benzene ring.

The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital, such as a non-bonding (n) or pi (π) orbital, to a higher energy anti-bonding (π) orbital. The benzene ring itself exhibits characteristic absorptions related to π→π transitions, typically showing a strong primary band around 200 nm and a weaker, more structured secondary band around 250-260 nm.

The electronic properties of the substituents on the benzene ring significantly influence the position and intensity of these absorption bands. The this compound molecule has two electron-donating amino groups (-NH₂) and one strong electron-withdrawing ethanesulfonyl group (-SO₂Et). This "push-pull" arrangement can lead to a bathochromic shift (red shift) of the absorption maxima to longer wavelengths compared to unsubstituted benzene. This shift occurs because the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is reduced.

Interaction Studies: UV-Vis spectroscopy is also a powerful tool for studying interactions between the molecule and its environment (solvatochromism) or with other chemical species. The position of the absorption maxima can be sensitive to the polarity of the solvent. By measuring the UV-Vis spectrum in a series of solvents with varying polarities, one can study how the solvent stabilizes the ground and excited states of the molecule, providing information about its electronic distribution. These shifts can also be an indication of specific interactions like hydrogen bonding.

Table 3: Typical Electronic Transitions in Substituted Benzene Derivatives

| Transition Type | Orbitals Involved | Typical Wavelength Region | Description | Reference |

|---|---|---|---|---|

| Primary Band (E-band) | π → π | ~180-220 nm | An intense absorption characteristic of the aromatic π-system. | |

| Secondary Band (B-band) | π → π | ~250-300 nm | A weaker, often structured absorption, also from the aromatic π-system. Its position is highly sensitive to substitution. | |

| Charge Transfer (CT) Band | n → π* or π → π* | > 280 nm | Can occur in molecules with strong electron-donating and electron-withdrawing groups, leading to significant red shifts. |

Computational and Theoretical Chemistry Studies of 4 Ethanesulfonyl Benzene 1,2 Diamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior and chemical reactivity of a molecule. These ab-initio methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and associated properties.

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties and reactivity of molecules. For aromatic compounds containing amine and sulfone groups, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can elucidate reactivity sites. The electron density distribution reveals regions susceptible to electrophilic or nucleophilic attack.

In 4-(Ethanesulfonyl)benzene-1,2-diamine, the ortho-diamine groups are strong electron-donating groups, increasing the electron density on the benzene (B151609) ring, particularly at the positions ortho and para to them. Conversely, the ethanesulfonyl group (-SO₂Et) is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic substitution and serves as a strong hydrogen bond acceptor. DFT calculations for substituted p-phenylenediamines have shown that the N-H bonds are the primary sites of dehydrogenation, indicating their role in antioxidant activity. For this compound, DFT would likely predict that the two adjacent amino groups are the principal sites of reactivity for processes like condensation reactions used in heterocycle synthesis. The electrostatic potential map generated via DFT would visualize the electron-rich (negative potential) areas around the amino and sulfonyl oxygen atoms and electron-poor (positive potential) areas near the amine hydrogens, highlighting their roles in intermolecular interactions.

HOMO-LUMO Analysis and Band Gap Determination

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylenediamine moiety. The LUMO would likely be distributed across the electron-withdrawing ethanesulfonyl group and the benzene ring. This distribution facilitates intramolecular charge transfer (ICT) from the diamine portion to the sulfonyl group upon electronic excitation. Studies on similar benzene sulfonamides have calculated HOMO-LUMO gaps in the range of 3.3 to 4.7 eV, indicating significant chemical reactivity. From these analyses, global reactivity descriptors such as ionization potential, electron affinity, chemical hardness, and electronegativity can be derived, providing a quantitative measure of the molecule's stability and reaction tendencies.

Table 1: Representative Quantum Chemical Properties Derived from FMO Analysis for Aromatic Sulfonamides This table presents typical values for aromatic sulfonamides based on published DFT studies of analogous compounds, as direct calculations for this compound are not available in the cited literature.

| Parameter | Typical Calculated Value (eV) | Description |

| EHOMO | -6.0 to -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.0 to -2.9 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Band Gap (ΔE) | 3.3 to 4.7 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

| Ionization Potential (I) | 6.0 to 6.5 | The minimum energy required to remove an electron from the molecule (approximated as -EHOMO). |

| Electron Affinity (A) | 1.0 to 2.9 | The energy released when an electron is added to the molecule (approximated as -ELUMO). |

| Chemical Hardness (η) | 1.6 to 2.2 | Resistance to change in electron distribution (approximated as (I-A)/2). |

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations explore the flexibility and structural variations of a molecule over time.

For 4-(Ethanesulfonyl)benzene-

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry, particularly through Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic characteristics of molecules, offering insights that complement experimental data. These predictions are crucial for structural elucidation and for understanding the electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) Chemical Shifts:

The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach, commonly employed with DFT functionals such as B3LYP. nih.govnih.gov The accuracy of these predictions is highly dependent on the chosen basis set and the computational model for the solvent environment. nih.gov

For this compound, the electron-donating amino groups (-NH₂) and the electron-withdrawing ethosulfonyl group (-SO₂Et) would significantly influence the chemical shifts of the aromatic protons and carbons. The amino groups are expected to increase the electron density at the ortho and para positions relative to themselves, leading to upfield (lower ppm) shifts. Conversely, the ethosulfonyl group would deshield the adjacent carbons and protons, causing downfield (higher ppm) shifts.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts:

While experimental data for this compound is not provided here, a theoretical prediction would likely yield data similar to the illustrative table below. The exact values would be obtained from specific DFT calculations.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 140-150 |

| C2 | - | 115-125 |

| C3 | 6.5-7.0 | 110-120 |

| C4 | - | 130-140 |

| C5 | 7.0-7.5 | 120-130 |

| C6 | 6.5-7.0 | 115-125 |

| Amine H | 3.5-4.5 | - |

| Ethyl CH₂ | 3.0-3.5 | 50-60 |

| Ethyl CH₃ | 1.0-1.5 | 10-15 |

Note: This table is illustrative and based on general principles of NMR spectroscopy and computational predictions for similar structures. Actual values would require specific DFT calculations.

Infrared (IR) Frequencies:

Theoretical IR spectra can be computed to identify the vibrational modes of this compound. These calculations help in assigning the absorption bands observed in experimental IR spectra. Key vibrational frequencies would include:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region for the amino groups.

C-H stretching (aromatic): Expected around 3000-3100 cm⁻¹.

S=O stretching (sulfonyl): Strong absorption bands are characteristic of the sulfonyl group, usually found in the ranges of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric). researchgate.net

C-N stretching: Vibrations in the 1250-1350 cm⁻¹ range.

C-S stretching: Typically found in the 600-800 cm⁻¹ region.

Computational studies on similar aniline (B41778) derivatives have shown good correlation between calculated and experimental vibrational frequencies, especially when scaling factors are applied to the computed results to account for anharmonicity and other systematic errors in the calculations. bookpi.orgresearchgate.net

Illustrative Predicted IR Frequencies:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H stretch | 3300 - 3500 |

| Aromatic C-H stretch | 3000 - 3100 |

| Asymmetric SO₂ stretch | 1300 - 1350 |

| Symmetric SO₂ stretch | 1140 - 1160 |

| C-N stretch | 1250 - 1350 |

| Aromatic C=C stretch | 1450 - 1600 |

Note: This table is illustrative. Precise frequencies are determined through computational vibrational analysis.

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies. For this compound, mechanistic studies would likely focus on reactions involving the amino groups and the aromatic ring.

Electrophilic Aromatic Substitution:

The benzene ring in this compound is activated towards electrophilic aromatic substitution by the two electron-donating amino groups. numberanalytics.com These groups direct incoming electrophiles to the positions ortho and para to them. However, the bulky ethosulfonyl group and steric hindrance between the two amino groups would influence the regioselectivity of such reactions.

A typical electrophilic aromatic substitution mechanism proceeds in two steps:

Attack of the aromatic ring on an electrophile to form a carbocation intermediate, known as an arenium ion or sigma complex. byjus.com This is usually the rate-determining step.

Deprotonation of the arenium ion to restore the aromaticity of the ring. masterorganicchemistry.com

Computational studies can model this process by:

Calculating the energies of the reactants, transition states, and products. This allows for the determination of the activation energy barrier, which indicates the kinetic feasibility of the reaction.

Analyzing the structure of the transition state. This provides insight into the geometry of the molecule at the point of highest energy along the reaction coordinate.

Investigating the influence of substituents. The electron-donating and -withdrawing effects of the amino and ethosulfonyl groups on the stability of the arenium ion intermediate can be quantified. libretexts.org

For this compound, computational studies would likely show that electrophilic attack is most favored at the positions ortho to the amino groups and meta to the deactivating ethosulfonyl group.

Reactions Involving the Amino Groups:

The amino groups can act as nucleophiles in various reactions. Computational studies could explore reaction pathways such as:

Alkylation and Acylation: The reaction of the amino groups with alkyl or acyl halides.

Diazotization: The reaction of the amino groups with nitrous acid to form diazonium salts, which are versatile intermediates in organic synthesis.

Mechanistic studies in this area would involve calculating the energy profiles for the nucleophilic attack of the nitrogen atom on the electrophilic center and any subsequent rearrangement or elimination steps.

Exploration of Potential Academic Applications and Research Trajectories

Utilization as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The dual reactivity of the ortho-diamine functionality in 4-(Ethanesulfonyl)benzene-1,2-diamine serves as a powerful tool for synthetic chemists to construct a wide array of complex heterocyclic systems. The adjacent amine groups can readily undergo condensation reactions with dicarbonyl compounds or their equivalents to form stable, five- or six-membered rings. This makes EBD a valuable building block for creating molecules with specific, pre-designed three-dimensional structures.

The presence of the sulfonyl group further enhances its utility. This group can influence the reactivity and properties of the resulting molecules, a feature that is highly sought after in the design of novel compounds. For instance, the electron-withdrawing nature of the ethanesulfonyl group can modulate the electron density of the aromatic system, which in turn affects the chemical and physical properties of the derived heterocyclic structures.

Research into related ortho-phenylenediamines demonstrates their successful use in synthesizing a variety of heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines. researchgate.net These syntheses often proceed through well-established reaction pathways, such as the condensation with aldehydes, ketones, or carboxylic acids and their derivatives. researchgate.net For example, the reaction of an ortho-diamine with a dicarboxylic acid or its derivative can lead to the formation of bis-benzimidazole structures. researchgate.net Similarly, reactions with α-dicarbonyl compounds yield quinoxaline (B1680401) derivatives. The application of these established synthetic protocols to EBD is a promising trajectory for creating novel, functionalized heterocyclic architectures. The synthesis of N-sulfonyl amidines from heterocyclic thioamides and sulfonyl azides represents another area where the principles of forming complex structures from sulfonyl-containing precursors are explored. beilstein-journals.org

The versatility of EBD as a synthon is summarized in the table below, highlighting potential reactions and the resulting heterocyclic systems.

| Reagent Type | Resulting Heterocyclic System | Potential Significance |

| Aldehydes (R-CHO) | 1,2-Disubstituted Benzimidazoles | Core structures in medicinal chemistry |

| α-Diketones (R-CO-CO-R') | Quinoxalines | Building blocks for dyes, pharmaceuticals, and organic semiconductors |

| Carboxylic Acids (R-COOH) | 2-Substituted Benzimidazoles | Biologically active compounds |

| Phthalic Anhydrides | Phthalimides | Intermediates for pigments and polymers |

This capacity for constructing elaborate molecular frameworks positions this compound as a key intermediate for chemists aiming to develop new materials and biologically active molecules.

Investigation in Coordination Chemistry and Ligand Design for Metal Complexes

The ortho-diamine moiety of this compound is a classic bidentate chelating ligand, capable of coordinating with a wide range of metal ions. researchgate.net Upon coordination, the two nitrogen atoms bind to a metal center to form a stable, five-membered ring. This chelation is a fundamental concept in coordination chemistry and is used to create stable metal complexes with defined geometries and electronic properties.

The ethanesulfonyl group plays a crucial role in modifying the ligand's properties. Its strong electron-withdrawing effect decreases the electron density on the benzene (B151609) ring and, consequently, on the nitrogen donor atoms. This reduction in basicity can influence the stability and reactivity of the resulting metal complexes. Researchers can systematically "tune" the electronic properties of the metal center by altering the substituents on the ligand, and the sulfonyl group in EBD offers a powerful handle for such tuning.

Studies on similar Schiff base ligands derived from diamines and their metal complexes have shown that the coordination environment can be finely controlled. mocedes.org For example, complexes of Co(II), Ni(II), and Hg(II) with Schiff bases derived from ethylenediamine (B42938) have been synthesized and characterized, often revealing octahedral geometries. mocedes.org The formation of such complexes is typically confirmed by spectroscopic methods, where shifts in the vibrational frequencies (e.g., C=N stretch in Schiff bases) indicate coordination to the metal ion. mocedes.org The principles from these studies are directly applicable to the investigation of metal complexes with EBD.

The potential applications for metal complexes derived from EBD are extensive. They could be explored as:

Homogeneous Catalysts: The electronic environment around the metal center, influenced by the ethanesulfonyl group, could be optimized for specific catalytic transformations.

Sensors: Changes in the spectroscopic or electrochemical properties of the complex upon binding to an analyte could form the basis of a chemical sensor.

Models for Metalloenzymes: These complexes can serve as simple models to study the structure and function of the active sites of metalloproteins.

The table below details the expected coordination behavior of EBD with various metal ions.

| Metal Ion | Potential Coordination Geometry | Research Focus |

| Transition Metals (e.g., Co, Ni, Cu, Zn) | Tetrahedral, Square Planar, Octahedral | Catalysis, Magnetic Materials, Bioinorganic Chemistry |

| Lanthanide Metals (e.g., Eu, Tb) | Higher Coordination Numbers (e.g., 8, 9) | Luminescent probes, Magnetic Resonance Imaging (MRI) contrast agents |

| Main Group Metals (e.g., Sn, Pb) | Various | Materials science, PVC photostabilizers mdpi.com |

Research in Functional Materials Science

The unique combination of a reactive diamine functionality and a polar, electron-withdrawing sulfonyl group makes this compound an attractive monomer for the synthesis of high-performance functional materials.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. vt.edu They are typically synthesized via a two-step process involving the reaction of a diamine with a tetracarboxylic dianhydride to form a soluble poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. vt.edudtic.mil

The incorporation of this compound as the diamine monomer could impart several desirable properties to the resulting polyimides:

Enhanced Solubility: The sulfonyl group can disrupt polymer chain packing and introduce polarity, potentially improving the solubility of the polyimide in organic solvents, which is a common challenge for this class of polymers. researchgate.net

Modified Thermal Properties: The rigid structure and strong intermolecular interactions associated with the sulfonyl group can influence the glass transition temperature (Tg) and thermal decomposition temperature of the polymer. researchgate.netresearchgate.net

Improved Dielectric Properties: The polarity of the sulfonyl group is expected to affect the dielectric constant and loss of the material, which is a critical parameter for applications in microelectronics.

Similarly, polypyrazines, formed by the condensation of bis(α-dicarbonyl) monomers with aromatic tetraamines, or in this case, the reaction of EBD with a suitable monomer, could also benefit from the inclusion of the ethanesulfonyl group, potentially leading to new polymers with tailored electronic and physical properties.

The table below compares the expected properties of polyimides derived from EBD with conventional aromatic polyimides.

| Property | Conventional Aromatic Polyimides | EBD-Based Polyimides (Expected) |

| Solubility | Often poor in organic solvents | Potentially improved |

| Thermal Stability | High (Tg > 300 °C) | High, with potential modification of Tg |

| Dielectric Constant | Low | Potentially higher due to polar SO2 group |

| Processability | Difficult due to insolubility and high melting points | Potentially improved via soluble precursor route |

Chromophores are molecules that absorb and/or emit light, and their properties are governed by their electronic structure. The design of novel chromophores is a key area of research for applications in organic light-emitting diodes (OLEDs), solar cells, and nonlinear optics. The structure of EBD, featuring electron-donating amino groups and an electron-withdrawing ethanesulfonyl group, forms a "push-pull" system. This intramolecular charge-transfer character is a common design motif for creating chromophores with interesting optical properties.

By reacting EBD with other aromatic or heterocyclic systems, its "push-pull" nature can be extended and amplified. For example, multicomponent reactions can be employed to build complex chromophoric systems from simple building blocks. nih.gov The condensation of EBD with electron-accepting or electron-donating aldehydes could lead to the synthesis of new dyes and pigments. These molecules are expected to exhibit strong absorption in the UV-visible region and may possess fluorescent properties. The specific wavelengths of absorption and emission could be tuned by modifying the chemical structure, making EBD a versatile platform for developing custom chromophores for specific optoelectronic applications. nih.gov

Academic Studies on Biological Target Interaction Mechanisms (In Vitro Models)

The structural motifs present in this compound—a benzene sulfonamide core and an ortho-diamine—are found in many biologically active molecules. This makes EBD and its derivatives interesting candidates for academic studies aimed at understanding how small molecules interact with biological macromolecules like DNA and proteins.

The interaction of small molecules with DNA is a cornerstone of drug discovery, particularly in the development of anticancer agents. nih.gov Molecules can bind to DNA through several modes, including intercalation (sliding in between the base pairs), groove binding (fitting into the minor or major groove of the DNA helix), and electrostatic attraction to the negatively charged phosphate (B84403) backbone. nih.govmdpi.com

Derivatives of EBD could be investigated for their DNA binding properties. The planar aromatic ring suggests a potential for intercalative binding, while the functional groups could engage in hydrogen bonding within the DNA grooves. The ethanesulfonyl group, in particular, could form hydrogen bonds with the functional groups on the edges of the base pairs in the grooves.

Several experimental techniques are used to study these interactions in vitro:

UV-Visible Spectroscopy: Changes in the absorption spectrum of the molecule upon addition of DNA can indicate binding. A red shift (bathochromism) and a decrease in intensity (hypochromism) are often characteristic of intercalation.

Fluorescence Spectroscopy: Many DNA binders exhibit changes in their fluorescence properties upon interaction with DNA. An increase in fluorescence intensity is often observed as the molecule moves from an aqueous environment to the hydrophobic interior of the DNA. mdpi.com

Circular Dichroism (CD) Spectroscopy: This technique is sensitive to the chiral environment of the DNA helix and can provide information about conformational changes induced by the binding of a small molecule.

Viscometry: Intercalating agents increase the length of the DNA helix, leading to a measurable increase in the viscosity of a DNA solution. nih.gov

Studies on related compounds, such as platinum complexes linked to DNA intercalators, have shown that binding affinities can be quantified, with association constants often in the range of 10⁴ to 10⁵ M⁻¹. nih.gov Similarly, studies on benzene sulfonamide derivatives have demonstrated their ability to bind to DNA with significant binding constants, supporting their potential as biologically active agents. nih.gov Computational modeling, such as molecular docking, can further elucidate the preferred binding mode and identify key interactions at the atomic level. nih.gov

The table below summarizes the potential DNA binding modes for EBD derivatives and the techniques used to study them.